molecular formula C12H16FNS B13287528 N-(2-fluoro-5-methylphenyl)thian-3-amine

N-(2-fluoro-5-methylphenyl)thian-3-amine

Cat. No.: B13287528
M. Wt: 225.33 g/mol
InChI Key: FGRPBYUGVRQFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluoro-5-methylphenyl)thian-3-amine is a chemical compound with the molecular formula C12H16FNS and a molecular weight of 225.33 g/mol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a thian-3-amine moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-methylphenyl)thian-3-amine typically involves the reaction of 2-fluoro-5-methylaniline with thian-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-methylphenyl)thian-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)thian-3-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluoro-5-methylphenyl)thian-3-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H16FNS

Molecular Weight

225.33 g/mol

IUPAC Name

N-(2-fluoro-5-methylphenyl)thian-3-amine

InChI

InChI=1S/C12H16FNS/c1-9-4-5-11(13)12(7-9)14-10-3-2-6-15-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3

InChI Key

FGRPBYUGVRQFFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC2CCCSC2

Origin of Product

United States

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